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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-Ac-rC

Cat. No.: B180004 Get Quote

An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N-acetyl-cytidine (Ac-rC)

CAS Number: 121058-85-3

This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-

butyldimethylsilyl)-N-acetyl-cytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a crucial protected

ribonucleoside for the chemical synthesis of RNA. It is intended for researchers, scientists, and

professionals in the field of drug development and nucleic acid chemistry.

Core Concepts and Properties
5'-O-DMT-2'-O-TBDMS-Ac-rC is a chemically modified cytidine ribonucleoside. The protecting

groups attached to it are essential for its function as a monomer unit in the solid-phase

synthesis of RNA oligonucleotides.[1] These modifications prevent unwanted side reactions

during the synthesis process. The key protecting groups are:

5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its

removal at the beginning of each synthesis cycle allows for the stepwise addition of the next

nucleotide.

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that shields the 2'-hydroxyl group,

preventing phosphoramidite reaction at this position and potential chain cleavage during

synthesis.[2] It is stable throughout the synthesis cycles and is removed post-synthesis using

a fluoride-based reagent.[2]

N-Acetyl (Ac): A base-labile group protecting the exocyclic amino group of the cytidine base.
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This strategic placement of protecting groups allows for the regioselective formation of

phosphodiester bonds at the 3'-position during automated solid-phase oligonucleotide

synthesis.[3]

Physicochemical Properties
Property Value Reference

CAS Number 121058-85-3 [4]

Molecular Formula C38H47N3O8Si [1]

Molecular Weight 701.88 g/mol [1]

Appearance White to off-white solid

Solubility
Soluble in DMSO, Acetonitrile,

DMF

Storage
2-8°C under an inert

atmosphere

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC
The selective protection of the 2'-hydroxyl group is a critical step in the synthesis of

ribonucleoside monomers. A highly effective method utilizes an organocatalyst to achieve high

regioselectivity, avoiding complex multi-step protection/deprotection strategies.[5]

Experimental Protocol: Organocatalytic 2'-O-Silylation
This protocol describes the selective silylation of N-acetyl-5'-O-DMT-cytidine.

Materials:

N-acetyl-5'-O-DMT-cytidine

Organocatalyst (e.g., (2R,4S)-3-((R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl)-4-

isopropyl-2-methoxyoxazolidine)[5]

N,N-diisopropylethylamine (DIPEA)
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tert-butyldimethylsilyl chloride (TBDMS-Cl)

Anhydrous Tetrahydrofuran (THF)

Methanol

Ethyl acetate

Silica gel

Procedure:

In an oven-dried round-bottom flask under an inert atmosphere, combine N-acetyl-5'-O-DMT-

cytidine (1 equivalent), the organocatalyst (0.2 equivalents), and a catalytic amount of N,N-

diisopropylethylamine hydrochloride.

Add anhydrous THF to dissolve the reactants.

Add DIPEA (1.5 equivalents) and a solution of TBDMS-Cl (2.0 equivalents) in anhydrous

THF.

Allow the reaction to stir at room temperature for 48 hours.[5]

Quench the reaction by adding DIPEA (1.0 equivalent) and methanol (2.0 equivalents), and

stir for 1 minute.

Filter the mixture through a pad of silica gel using ethyl acetate to remove salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-
TBDMS-Ac-rC as a foamy solid.

Expected Yield and Purity:
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Parameter Value Reference

Yield ~95% [5]

Selectivity (2'-O- vs 3'-O-) >98:2 [5]

Purity (HPLC) >98% [5]

Role in Solid-Phase RNA Synthesis
For incorporation into a growing RNA chain, the 5'-O-DMT-2'-O-TBDMS-Ac-rC nucleoside is

first converted into its 3'-phosphoramidite derivative. The most common phosphitylating agent

is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite, 5'-O-
DMT-2'-O-TBDMS-Ac-rC-3'-CE-phosphoramidite (CAS: 121058-88-6), is the active building

block used in automated synthesizers.

The RNA Synthesis Cycle
The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding one

nucleotide. The four key steps are detritylation, coupling, capping, and oxidation.[6]

Solid Support
with first Nucleoside

Detritylation Full-Length Protected RNA

Oxidation

Click to download full resolution via product page

Experimental Protocol: Solid-Phase RNA Synthesis (1
µmol scale)
Reagents:
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Phosphoramidites: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS protected phosphoramidites (A,

G, C, U) in anhydrous acetonitrile.

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[6]

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[6]

Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[6]

Capping Reagent B: 16% N-Methylimidazole in THF.[6]

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

Washing Solution: Anhydrous acetonitrile.

Procedure (Automated Synthesizer Cycle):

Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMT

group, exposing the 5'-hydroxyl group. The support is then washed thoroughly with

acetonitrile.

Coupling: The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite solution and the activator

solution are delivered simultaneously to the synthesis column. The reaction proceeds for 3-6

minutes to form a phosphite triester linkage.[7]

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping

solutions to prevent the formation of deletion mutants.

Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester

using the oxidizing solution.

Repeat: This cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Deprotection and Purification
After synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting

groups are removed in a two-step process.
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Click to download full resolution via product page

Experimental Protocol: Cleavage and Deprotection
Part A: Cleavage and Base/Phosphate Deprotection

Transfer the solid support from the synthesis column to a sterile, sealable vial.

Add a solution of ammonium hydroxide/40% methylamine (1:1, v/v) (AMA).

Heat the sealed vial at 65°C for 15-20 minutes.[2]

Cool the vial, and transfer the supernatant containing the cleaved, partially deprotected RNA

to a new tube. Evaporate to dryness.

Part B: 2'-O-TBDMS Group Removal

Dissolve the dried RNA pellet in anhydrous DMSO.

Add triethylamine (TEA) and triethylamine trihydrofluoride (TEA·3HF).

Incubate the reaction at 65°C for 2.5 hours.[6]

Quench the reaction with an appropriate quenching buffer.

The crude RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis

(PAGE).

Characterization and Quality Control
Ensuring the purity and structural integrity of 5'-O-DMT-2'-O-TBDMS-Ac-rC and its

phosphoramidite derivative is critical for successful RNA synthesis.

Spectroscopic Data
While a specific spectrum for the title compound is not readily available, the expected NMR

signals can be inferred from related structures.
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Technique Nucleoside (Ac-rC)
Phosphoramidite
(Ac-rC-CE)

Reference

¹H NMR

Complex spectrum

showing characteristic

signals for DMT (6.8-

7.4 ppm), ribose (4.0-

6.0 ppm), Acetyl

(around 2.1 ppm), and

TBDMS (0.0-0.9 ppm)

protons.

Similar to the

nucleoside, with

additional signals for

the cyanoethyl and

diisopropyl groups.

[8]

³¹P NMR Not applicable.

A pair of

diastereomeric signals

in the range of 148-

152 ppm. The

absence of signals

around 0 ppm

indicates high purity.

[9]

ESI-MS

Confirms the

molecular weight

(701.88 g/mol ).

Confirms the

molecular weight

(902.10 g/mol ).

[10]

Applications
5'-O-DMT-2'-O-TBDMS-Ac-rC is a fundamental building block for the synthesis of a wide array

of RNA molecules for research, diagnostic, and therapeutic applications.[2] These include:

siRNA (small interfering RNA): For gene silencing studies and RNAi-based therapeutics.

CRISPR guide RNAs (gRNA): For gene editing applications.

Ribozymes and Aptamers: Catalytic RNA molecules and high-affinity binding ligands.

mRNA: For vaccine development and protein replacement therapies.
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Modified RNA: Synthesis of RNA containing specific labels (e.g., fluorescent dyes) for

structural and functional analysis.[11]

The use of this well-protected monomer ensures the high-fidelity synthesis required for these

demanding applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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